molecular formula C15H9ClN2O4 B10953810 2-(3-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(3-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10953810
M. Wt: 316.69 g/mol
InChI Key: YNVMOASULFWYME-UHFFFAOYSA-N
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Description

2-(3-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted phenyl ring, a nitro group, and an isoindole-dione core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-2-methylphenyl derivatives followed by cyclization to form the isoindole-dione core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of more oxidized nitro derivatives.

    Reduction: Formation of 2-(3-chloro-2-methylphenyl)-4-amino-1H-isoindole-1,3(2H)-dione.

    Substitution: Formation of substituted isoindole-dione derivatives.

Scientific Research Applications

2-(3-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is utilized in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-substituted phenyl ring may also contribute to its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylphenyl isocyanate: Shares the chloro-substituted phenyl ring but differs in functional groups.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a similar phenyl ring but has a thiazole core instead of an isoindole-dione core.

Uniqueness

2-(3-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its combination of a nitro group and an isoindole-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H9ClN2O4

Molecular Weight

316.69 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H9ClN2O4/c1-8-10(16)5-3-6-11(8)17-14(19)9-4-2-7-12(18(21)22)13(9)15(17)20/h2-7H,1H3

InChI Key

YNVMOASULFWYME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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